![molecular formula C10H19NO B13001995 {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Methoxybicyclo[222]octan-1-yl}methanamine is a bicyclic amine compound characterized by a unique structure that includes a bicyclo[222]octane framework with a methoxy group at the 4-position and a methanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the bicyclic framework.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a methanamine group.
{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine: This compound features a similar bicyclic framework with a methyl and oxabicyclo group.
Uniqueness
{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine is unique due to the presence of both a methoxy group and a methanamine group on the bicyclic framework. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h2-8,11H2,1H3 |
InChI Key |
LTOBLONUJFMGAV-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
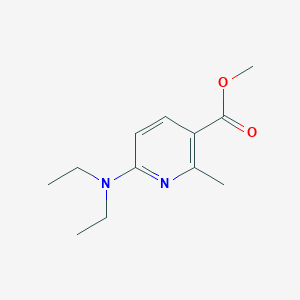
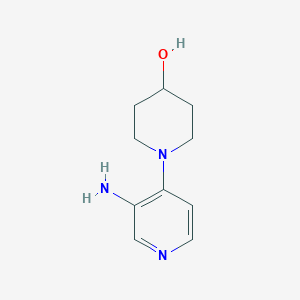

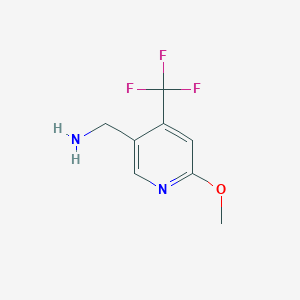
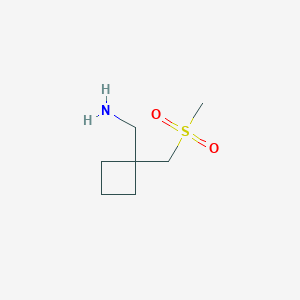
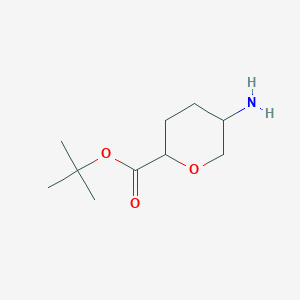
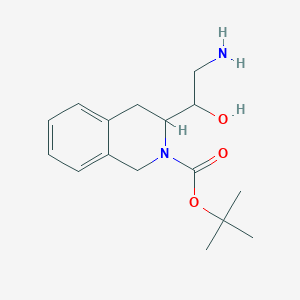
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)
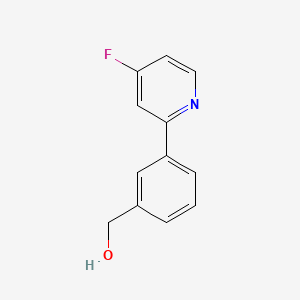
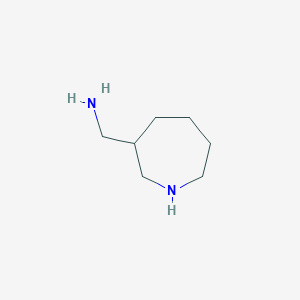
![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)
